![molecular formula C13H9N3O2 B14272120 2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid CAS No. 144294-17-7](/img/structure/B14272120.png)
2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a phenyl group at the 2-position and a carboxylic acid group at the 3-position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with a phenyl-substituted aldehyde or ketone, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts such as copper(I) iodide and oxidizing agents like molecular oxygen or hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce alcohols or amines . Substitution reactions can introduce various functional groups onto the phenyl ring or the imidazo[1,2-a]pyrazine core, leading to a wide range of derivatives .
Scientific Research Applications
2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrazine derivatives and related heterocyclic compounds such as imidazo[1,2-a]pyridines . These compounds share a similar core structure but differ in the substituents and functional groups attached to the core.
Uniqueness
2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the phenyl group and the carboxylic acid group at specific positions enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
144294-17-7 |
|---|---|
Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-phenylimidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)12-11(9-4-2-1-3-5-9)15-10-8-14-6-7-16(10)12/h1-8H,(H,17,18) |
InChI Key |
AMURXJAPZVQJDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


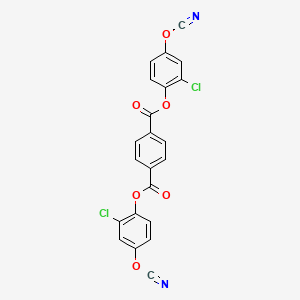
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
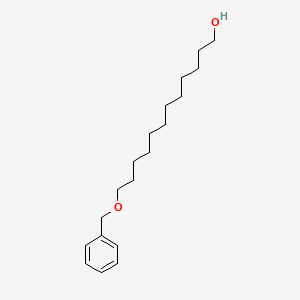
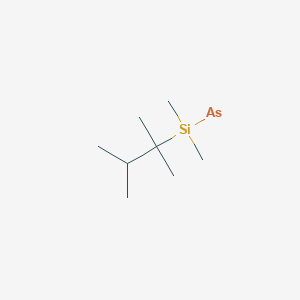
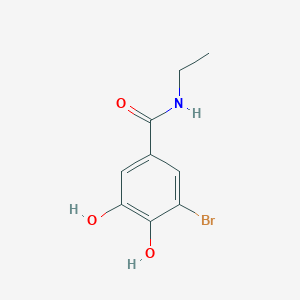
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)
![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
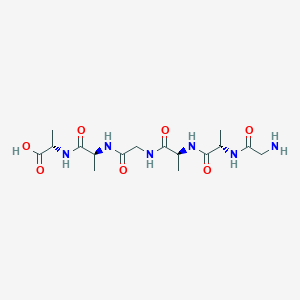
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)

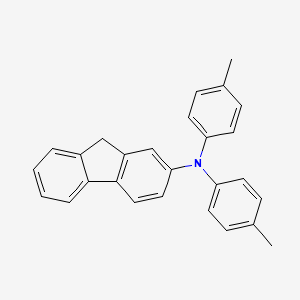
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)
